molecular formula C15H18BNO3 B113870 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol CAS No. 1207448-16-5

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol

Cat. No.: B113870
CAS No.: 1207448-16-5
M. Wt: 271.12 g/mol
InChI Key: IUDHPAZDHGNKFL-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol is an organic compound that features a boron-containing dioxaborolane group attached to an isoquinolin-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol typically involves the borylation of isoquinolin-1-ol derivatives. One common method includes the use of pinacolborane (HBpin) in the presence of a palladium catalyst to introduce the dioxaborolane group. The reaction conditions often involve a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce boronic acids.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol exerts its effects is largely dependent on its chemical reactivity. The dioxaborolane group can interact with various molecular targets, facilitating reactions such as cross-coupling. The isoquinolin-1-ol moiety may also engage in hydrogen bonding and π-π interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol is unique due to the combination of the isoquinolin-1-ol structure with the dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boron compounds .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDHPAZDHGNKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207448-16-5
Record name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
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